molecular formula C22H26ClN5O3 B15121857 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B15121857
M. Wt: 443.9 g/mol
InChI Key: ODVPMKIOCKEUAJ-UHFFFAOYSA-N
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Description

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step reactions. One common approach includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The intermediate compounds are then further reacted under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperidine rings play a crucial role in binding to target proteins, while the chloropyrimidine moiety may interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the piperidine and chloropyrimidine moieties.

    Chloropyrimidine derivatives: Compounds with similar chloropyrimidine structures but different functional groups.

Properties

Molecular Formula

C22H26ClN5O3

Molecular Weight

443.9 g/mol

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H26ClN5O3/c1-26(22-24-12-16(23)13-25-22)17-7-9-27(10-8-17)21(30)15-11-20(29)28(14-15)18-3-5-19(31-2)6-4-18/h3-6,12-13,15,17H,7-11,14H2,1-2H3

InChI Key

ODVPMKIOCKEUAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C4=NC=C(C=N4)Cl

Origin of Product

United States

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